molecular formula C21H22ClNO5S B14993814 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide

Cat. No.: B14993814
M. Wt: 435.9 g/mol
InChI Key: PXEPYXKTSKCVAY-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,4-DIETHOXYBENZAMIDE is a complex organic compound characterized by its unique molecular structure This compound features a chlorophenyl group, a dioxido-dihydro-thiophenyl group, and a diethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,4-DIETHOXYBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the chlorophenyl and dioxido-dihydro-thiophenyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure control ensures the consistency and purity of the final product. Industrial methods also focus on optimizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,4-DIETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiophenyl group.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,4-DIETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,4-DIETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-3,4-DIETHOXYBENZAMIDE: Lacks the dioxido group, resulting in different reactivity and properties.

    N-(4-METHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,4-DIETHOXYBENZAMIDE: Contains a methoxy group instead of a chlorine atom, affecting its chemical behavior.

Uniqueness

N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,4-DIETHOXYBENZAMIDE is unique due to the presence of both the chlorophenyl and dioxido-dihydro-thiophenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22ClNO5S

Molecular Weight

435.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide

InChI

InChI=1S/C21H22ClNO5S/c1-3-27-19-10-5-15(13-20(19)28-4-2)21(24)23(17-8-6-16(22)7-9-17)18-11-12-29(25,26)14-18/h5-13,18H,3-4,14H2,1-2H3

InChI Key

PXEPYXKTSKCVAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

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